molecular formula C26H30FN3O2 B2742670 1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-(1H-indol-1-yl)ethan-1-one CAS No. 1705091-97-9

1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-(1H-indol-1-yl)ethan-1-one

Cat. No.: B2742670
CAS No.: 1705091-97-9
M. Wt: 435.543
InChI Key: ZGINWLDPZMUENN-UHFFFAOYSA-N
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Description

1-(4-(2-fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)-2-(1H-indol-1-yl)ethan-1-one is a complex organic compound that features a bipiperidine structure linked to an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2-fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)-2-(1H-indol-1-yl)ethan-1-one typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the bipiperidine core: This can be achieved through a series of cyclization reactions involving piperidine derivatives.

    Introduction of the fluorophenoxy group: This step often involves nucleophilic substitution reactions where a fluorophenol derivative reacts with the bipiperidine intermediate.

    Coupling with indole: The final step involves coupling the bipiperidine-fluorophenoxy intermediate with an indole derivative, typically through a condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)-2-(1H-indol-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenoxy and indole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(4-(2-fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)-2-(1H-indol-1-yl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving receptor binding and signal transduction.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-(2-fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)-2-(1H-indol-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The bipiperidine and indole moieties are known to interact with neurotransmitter receptors, potentially modulating their activity and influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(2-chlorophenoxy)-[1,4’-bipiperidin]-1’-yl)-2-(1H-indol-1-yl)ethan-1-one
  • 1-(4-(2-bromophenoxy)-[1,4’-bipiperidin]-1’-yl)-2-(1H-indol-1-yl)ethan-1-one

Uniqueness

1-(4-(2-fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)-2-(1H-indol-1-yl)ethan-1-one is unique due to the presence of the fluorophenoxy group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to molecular targets compared to its chloro- or bromo- counterparts.

Properties

IUPAC Name

1-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]-2-indol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30FN3O2/c27-23-6-2-4-8-25(23)32-22-12-17-28(18-13-22)21-10-15-29(16-11-21)26(31)19-30-14-9-20-5-1-3-7-24(20)30/h1-9,14,21-22H,10-13,15-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGINWLDPZMUENN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)C(=O)CN4C=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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